4-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C19H22N4O3S and its molecular weight is 386.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Sulfonamide Hybrids and Their Biological Activities
Sulfonamides, including structures related to the specified compound, are vital in drug discovery due to their wide range of biological activities. These compounds have been explored for their antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. Recent advances have focused on designing sulfonamide hybrids by combining sulfonamide structures with other pharmacologically active scaffolds, such as coumarin, indole, quinoline, isoquinoline, and pyrazole, to develop novel therapeutic agents. These hybrids exhibit a significant range of activities, showcasing the versatility of sulfonamide-based compounds in therapeutic applications (Reihane Ghomashi et al., 2022).
Synthesis and Transformation of Heterocyclic Compounds
The synthesis and functionalization of heterocyclic compounds related to the specified chemical structure are critical for developing new therapeutic agents. Techniques such as the Beckmann rearrangement have been used to synthesize compounds containing novel heterocyclic systems, including pyrazolo[3',4':5,6]pyrido[3,2-b]azepine derivatives. These methods offer new pathways for creating biologically active molecules with potential therapeutic applications (G. G. Yakovenko et al., 2021).
Caspase-3 Inhibitory Activity
Some sulfonamide derivatives have been identified as potent inhibitors of caspase-3, a key enzyme in apoptosis (programmed cell death), highlighting their potential as therapeutic agents for diseases characterized by abnormal cell death, such as cancer and neurodegenerative disorders. This research area explores the structure-activity relationships of sulfonamide compounds to optimize their caspase-3 inhibitory activity (Dmitri V Kravchenko et al., 2005).
Antiproliferative and Antibacterial Activities
The exploration of tetracyclic quinolone derivatives and related compounds has shown significant promise in antibacterial and antiproliferative applications. Studies have synthesized novel compounds within this class and evaluated their activities against a range of bacteria and cancer cell lines. This research underscores the potential of these compounds in developing new antibiotics and anticancer therapies (Yoshikazu Jinbo et al., 1993).
特性
IUPAC Name |
11-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c24-18-5-4-13-9-16(10-14-6-8-22(18)19(13)14)27(25,26)21-12-15-11-20-23-7-2-1-3-17(15)23/h9-11,21H,1-8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIZDMVBQXTANK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNS(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。